molecular formula C16H26CaN5NaO8 B058181 Caldiamide sodium CAS No. 131410-50-9

Caldiamide sodium

Cat. No. B058181
M. Wt: 479.5 g/mol
InChI Key: YOVKQJBQALQTMU-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Caldiamide Sodium, known chemically as NaCa DTPA-BMA (CAS 122760-91-2), is a sodium calcium complex of diethylenetriaminepentaacetic acid bis-methylamide. It's primarily known for its application in gadodiamide injections, where it's used in a 20:1 molar ratio with gadolinium (Okazaki et al., 1996).

Synthesis Analysis

The synthesis details of Caldiamide Sodium are not directly available in the provided papers. However, its presence in gadodiamide injections indicates a complex synthesis process involving diethylenetriaminepentaacetic acid and its derivatives.

Molecular Structure Analysis

Though specific information on Caldiamide Sodium's molecular structure isn't provided, its classification as a complex of diethylenetriaminepentaacetic acid suggests a complex molecular structure. This complexity is typical for compounds used in contrast agents (Okazaki et al., 1996).

Chemical Reactions and Properties

Caldiamide Sodium demonstrates the ability to form transchelated forms in vivo. This reaction involves the displacement of the Ca ion in the molecule by endogenous Zn or Cu, though only to a small extent (Okazaki et al., 1996).

Physical Properties Analysis

The physical properties, such as solubility, density, or melting point, of Caldiamide Sodium are not explicitly mentioned in the available literature. Its use in medical imaging suggests a certain level of water solubility and stability under physiological conditions.

Chemical Properties Analysis

As a sodium calcium complex, Caldiamide Sodium exhibits properties typical of calcium chelating agents. Its chemical behavior in the body, including rapid plasma clearance and primarily renal excretion, is indicative of its chelating properties and its ability to distribute into the extracellular fluid compartment (Okazaki et al., 1996).

Scientific Research Applications

  • Pharmacokinetics and Stability in Rats :

    • Caldiamide sodium is a component of the gadodiamide injection, Omniscan, used in medical imaging.
    • In rats, it was found to distribute into the extracellular fluid compartment and is predominantly excreted via the kidneys.
    • The drug can undergo minor in vivo metabolic changes, with the calcium ion in caldiamide sodium being replaced by zinc or copper ions to a small extent (Okazaki, Kurata, Yoshioka, & Hakusui, 1996).
  • Role in Nephrogenic Systemic Fibrosis (NSF) :

    • A study investigating the link between NSF and gadolinium-based contrast agents, including gadodiamide without caldiamide, suggested that NSF-like lesions are related to the release of gadolinium rather than depletion of endogenous ions.
    • Caldiamide alone did not result in NSF-like macroscopic lesions in rats (Sieber, Pietsch, Walter, Haider, Frenzel, & Weinmann, 2008).
  • Sodium-Ion Batteries :

    • While not directly related to caldiamide sodium, research on sodium-ion batteries is relevant due to the increasing importance of sodium in energy storage technologies.
    • Sodium's abundance and similar chemistry to lithium make it a promising candidate for next-generation energy storage solutions (Hwang, Myung, & Sun, 2017).
  • Sodium Hyaluronate in Medical Treatments :

  • Sodium Thiosulfate in Vascular Calcification :

properties

IUPAC Name

calcium;sodium;2-[bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N5O8.Ca.Na/c1-17-12(22)7-20(10-15(26)27)5-3-19(9-14(24)25)4-6-21(11-16(28)29)8-13(23)18-2;;/h3-11H2,1-2H3,(H,17,22)(H,18,23)(H,24,25)(H,26,27)(H,28,29);;/q;+2;+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVKQJBQALQTMU-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26CaN5NaO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50157033
Record name Caldiamide sodium anhydrous
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50157033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Caldiamide sodium

CAS RN

131410-50-9
Record name Calciate(1-), [5,8-bis[(carboxy-κO)methyl]-11-[2-(methylamino)-2-oxoethyl]-3-oxo-2,5,8,11-tetraazatridecan-13-oato(3-)-κN5,κN8,κN11,κO13]-, sodium (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131410-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Caldiamide sodium anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131410509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Caldiamide sodium anhydrous
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50157033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CALDIAMIDE SODIUM ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G03615Q60
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Caldiamide sodium
Reactant of Route 2
Reactant of Route 2
Caldiamide sodium
Reactant of Route 3
Reactant of Route 3
Caldiamide sodium
Reactant of Route 4
Reactant of Route 4
Caldiamide sodium
Reactant of Route 5
Caldiamide sodium
Reactant of Route 6
Caldiamide sodium

Citations

For This Compound
59
Citations
O Okazaki, T Kurata, N Yoshioka… - Arzneimittel-forschung, 1996 - europepmc.org
… calcium complex of the same ligand, known as caldiamide sodium (CAS 122760-91-2, … This demonstrates that the Ca ion in caldiamide sodium can be replaced by Zn or Cu ions in …
Number of citations: 12 europepmc.org
E Harborg, P Klaeboe, CJ Nielsen… - Journal of molecular …, 1995 - Elsevier
… Caldiamide Sodium (known content) mg/mL As opposed to the NIR models the amount of the excipient, caldiamide sodium, could be Figure 4. Caldiamide sodium content predicted …
Number of citations: 5 www.sciencedirect.com
WL Yip, TC Soosainather, K Dyrstad… - Journal of Pharmaceutical …, 2014 - Elsevier
… Additionally, the raw material for synthesis of both Gadodiamide and Caldiamide Sodium, diethylenetriamine pentaacetic acid (DPTA) and the unmetalated chelator diethylenetriamine …
Number of citations: 7 www.sciencedirect.com
M Saeed, MF Wendland, Y Takehara, T Masui… - Radiology, 1992 - pubs.rsna.org
The potential of a new nonionic gadolinium complex--gadodiamide injection--to (a) allow distinction between reperfused and occlusive infarction and (b) enable differentiation between …
Number of citations: 82 pubs.rsna.org
KK YU, M SAEED, MF WENDLAND… - Investigative …, 1993 - journals.lww.com
… Dysprosium diethylenetriaminepentaacetic acid bismethylamide (Dy-DTPABMA) is a nonionic chelate complex of dysprosium that is combined with caldiamide sodium in the same …
Number of citations: 31 journals.lww.com
JJ Lai, GC Jamieson - Journal of pharmaceutical and biomedical analysis, 1993 - Elsevier
… susceptibility-based MRI contrast agent which contains 500 mM dysprosium diethylenetriaminepentaacetic acid bis(methylamide) (DyDTPA-BMA), and 25 mM caldiamide …
Number of citations: 21 www.sciencedirect.com
J Kay, L Czirják - Annals of the Rheumatic Diseases, 2010 - ard.bmj.com
… Omniscan is an aqueous solution that contains gadodiamide and excess free chelate caldiamide sodium. Magnevist is an aqueous solution that contains gadopentetate dimeglumine …
Number of citations: 17 ard.bmj.com
PJ Wermuth, SA Jimenez - Clinical & Experimental Immunology, 2014 - academic.oup.com
… 12 mg/ml (25 mM) caldiamide sodium in water. Caldiamide (GE Healthcare) was supplied as a sterile aqueous solution containing 12 mg/ml (25 mM) caldiamide sodium in water. Gd-…
Number of citations: 33 academic.oup.com
MJ Carvlin, SS Rajan, L Rosa… - Journal of Magnetic …, 1992 - Wiley Online Library
… ) (500 mmol/L [287 mg/mL]) and caldiamide sodium (calcium sodium DTPA-BMA) ( 5 mol%[ … of gadodiamide injection contains a small amount (5 mol%) of caldiamide sodium, which re- …
Number of citations: 7 onlinelibrary.wiley.com
J Valk, PR Algra, CJ Hazenberg, WBM Slooff… - Neuroradiology, 1993 - Springer
… Gadodiamide injection is composed of a nonionic chelate complex Gd-DTPA bis (methylamide) BMA, 0.5 mmol/ml, and caldiamide sodium (NaCa-DTPA BMA). Its osmolality, 789 …
Number of citations: 46 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.